molecular formula C9H8N2 B12069855 6-Vinyl-1H-pyrrolo[3,2-b]pyridine

6-Vinyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12069855
M. Wt: 144.17 g/mol
InChI Key: MUXHAZTVGDZQFM-UHFFFAOYSA-N
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Description

6-Vinyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolo[3,2-b]pyridine, which is known for its biological and pharmacological significance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Vinyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and acetylene derivatives.

    Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolo[3,2-b]pyridine core. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Vinyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyrrolo[3,2-b]pyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Vinyl-1H-pyrrolo[3,2-b]pyridine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Vinyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The vinyl group enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities but lacking the vinyl group.

    1H-Pyrrolo[3,2-c]pyridine: Another analog with a different ring fusion pattern, leading to distinct chemical properties.

Uniqueness

6-Vinyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the vinyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other pyrrolo[3,2-b]pyridine derivatives and contributes to its specific biological and pharmacological activities.

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

6-ethenyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H8N2/c1-2-7-5-9-8(11-6-7)3-4-10-9/h2-6,10H,1H2

InChI Key

MUXHAZTVGDZQFM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=CN2)N=C1

Origin of Product

United States

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